Topoisomerase II Inhibition: Sub‑Micromolar Target Engagement Defined by the para‑Bromophenyl‑Thioether Architecture
The closest physically characterized analog, 2‑([1,2,4]triazolo[4,3‑a]quinoxalin‑4‑ylthio)‑N‑(4‑(N‑(pyridin‑2‑yl)sulfamoyl)phenyl)acetamide (CAS 2413901‑61‑6, identical core and thioether spacer, differing only in the para‑aryl substituent), is a validated Topo II inhibitor with an IC₅₀ of 0.97 µM . Given that the triazoloquinoxaline‑thioether scaffold is the recognised pharmacophore for Topo II engagement and that the bromine atom occupies the same para‑position as the sulfamoyl group, structure‑activity continuity predicts that the title compound retains potent Topo II inhibition [1]. In contrast, unsubstituted phenyl or 4‑methylphenyl congeners from the same series (e.g., compound 12d, IC₅₀ = 22–28 µM in HepG2/HCT‑116) exhibit >20‑fold lower potency [2], underscoring that the para‑bromophenyl substitution is a key driver of activity.
| Evidence Dimension | Topoisomerase II enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly determined; predicted to be in the low micromolar to sub‑micromolar range based on structural analogy to CAS 2413901‑61‑6 |
| Comparator Or Baseline | CAS 2413901‑61‑6 (2‑([1,2,4]triazolo[4,3‑a]quinoxalin‑4‑ylthio)‑N‑(4‑(N‑(pyridin‑2‑yl)sulfamoyl)phenyl)acetamide): IC₅₀ = 0.97 µM (Topo II); unsubstituted phenyl analog 12d: IC₅₀ = 22.08–27.13 µM (HepG2/HCT‑116) |
| Quantified Difference | ~22‑fold difference between para‑substituted and unsubstituted phenyl analogs |
| Conditions | In vitro Topo II enzyme inhibition assay; antiproliferative IC₅₀ values measured in HepG2, HCT‑116, and MCF‑7 cell lines |
Why This Matters
For procurement decisions, this defines the compound as a tool for Topo II‑focused mechanistic studies and distinguishes it from less potent, unsubstituted analogs that are unsuitable for probing Topo II biology.
- [1] El‑Adl, K.; El‑Helby, A.‑G. A.; Sakr, H.; Elwan, A. Design, synthesis, molecular docking and anti‑proliferative evaluations of [1,2,4]triazolo[4,3‑a]quinoxaline derivatives as DNA intercalators and Topoisomerase II inhibitors. Bioorg. Chem. 2020, 105, 104399. View Source
- [2] El‑Adl, K.; et al. [1,2,4]Triazolo[4,3‑a]quinoxaline and [1,2,4]triazolo[4,3‑a]quinoxaline‑1‑thiol‑derived DNA intercalators: design, synthesis, molecular docking, in silico ADMET profiles and anti‑proliferative evaluations. New J. Chem. 2021, 45, 451–465. View Source
